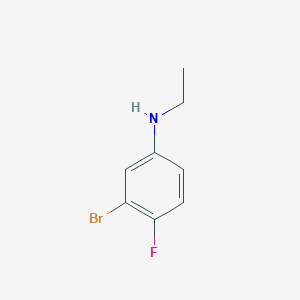
3-溴-N-乙基-4-氟苯胺
描述
3-bromo-N-ethyl-4-fluoroaniline: is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aromatic groups This compound is characterized by the presence of a bromine atom at the third position, an ethyl group attached to the nitrogen atom, and a fluorine atom at the fourth position of the benzene ring
科学研究应用
3-bromo-N-ethyl-4-fluoroaniline has several applications in scientific research:
作用机制
Target of Action
The bromine and fluorine substituents could potentially influence the compound’s binding affinity and selectivity for its targets .
Mode of Action
Without specific information on 3-bromo-N-ethyl-4-fluoroaniline, it’s difficult to describe its mode of action. Anilines can act as bases, accepting a proton to form a positively charged ion, which can participate in various chemical reactions .
Biochemical Pathways
Anilines can be metabolized in the body through processes such as acetylation, hydroxylation, and conjugation .
Pharmacokinetics
Factors such as its lipophilicity, molecular size, and ionization state could influence its bioavailability .
Result of Action
Without specific studies on 3-bromo-N-ethyl-4-fluoroaniline, it’s difficult to describe the molecular and cellular effects of its action. The compound’s effects would likely depend on its specific targets and the nature of its interactions with these targets .
Action Environment
The action, efficacy, and stability of 3-bromo-N-ethyl-4-fluoroaniline could be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-ethyl-4-fluoroaniline can be achieved through several methods. One common approach involves the bromination of N-ethyl-4-fluoroaniline. This can be done by reacting N-ethyl-4-fluoroaniline with a brominating agent such as bromine or N-bromosuccinimide in the presence of a catalyst or under specific reaction conditions .
Industrial Production Methods: In an industrial setting, the production of 3-bromo-N-ethyl-4-fluoroaniline may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled synthesis. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to maximize yield and purity .
化学反应分析
Types of Reactions: 3-bromo-N-ethyl-4-fluoroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives, and reduction reactions to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products:
Nucleophilic Substitution: Substituted anilines.
Oxidation: Nitroanilines or nitrosoanilines.
Reduction: Amines.
Coupling Reactions: Biaryl compounds.
相似化合物的比较
4-bromo-3-fluoroaniline: Similar structure but lacks the ethyl group on the nitrogen atom.
3-bromo-4-fluoroaniline: Similar structure but lacks the ethyl group on the nitrogen atom.
N-ethyl-4-fluoroaniline: Similar structure but lacks the bromine atom.
Uniqueness: 3-bromo-N-ethyl-4-fluoroaniline is unique due to the combination of the bromine, fluorine, and ethyl groups, which can influence its reactivity and binding properties.
属性
IUPAC Name |
3-bromo-N-ethyl-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDHUGWDGYXRPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2H-[1,3]dioxolo[4,5-c]pyridin-6-yl}methanamine dihydrochloride](/img/structure/B1450226.png)
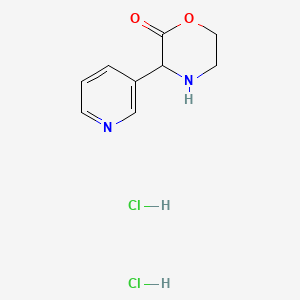
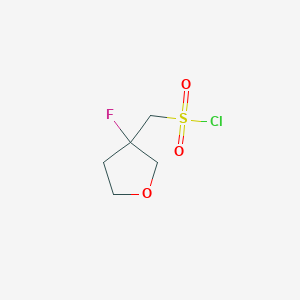

![{2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride](/img/structure/B1450233.png)
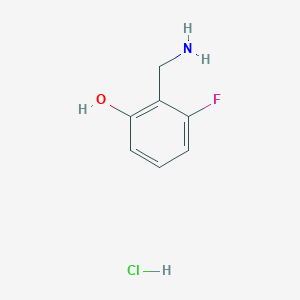
![8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B1450236.png)
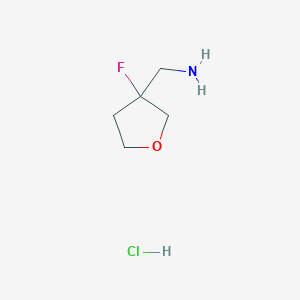
![1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol](/img/structure/B1450240.png)
![5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride](/img/structure/B1450241.png)
![N'-[3-[(3,4-Dimethylcyclohexyl)amino]-1H-1,2,4-triazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B1450242.png)
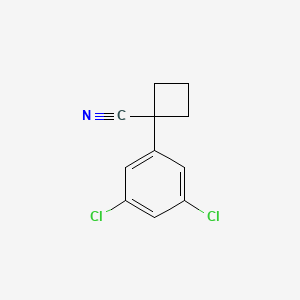
![5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B1450244.png)

